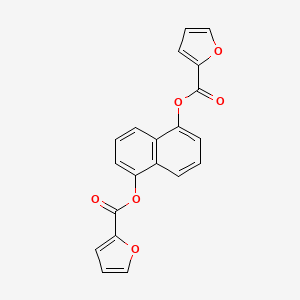![molecular formula C15H26N2O2 B10875989 3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)
3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is a complex organic compound featuring a piperidine ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-METHYL-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE
- 3-(PYRROLIDIN-1-YLCARBONYL)PIPERIDINE
Comparison: Compared to similar compounds, 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings
Propiedades
Fórmula molecular |
C15H26N2O2 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
3-methyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H26N2O2/c1-12(2)10-14(18)17-9-5-6-13(11-17)15(19)16-7-3-4-8-16/h12-13H,3-11H2,1-2H3 |
Clave InChI |
JBBKKBMLVKRTRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1CCCC(C1)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10875908.png)
![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![(2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875921.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10875958.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B10875984.png)
